(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
Description
Properties
IUPAC Name |
(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9O.C5H3F9O.C2H2Cl2/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13;1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;3-1-2-4/h2H2,1H3;1H3;1-2H/b;;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATDSWDHKNJARU-WXXKFALUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Dechlorination of Chlorinated Hydrocarbons
The industrial production of (E)-1,2-dichloroethene primarily involves the catalytic dechlorination of chlorinated hydrocarbon mixtures. As disclosed in CN101016224B, the process begins with gasification of a feedstock containing 1,1,2-trichloroethylene (5–30 wt%), 1,1,2-trichloroethane (15–70 wt%), 1,1,2,2-tetrachloroethylene (10–30 wt%), and 1,1,2,2-tetrachloroethane (10–40 wt%) at 120–200°C. The vaporized mixture is then passed through a tubular reactor containing a CuCl₂-CsCl/activated carbon catalyst (15% CuCl₂, 5% CsCl, 80% activated carbon) at 150–300°C with a residence time of 1–10 minutes. This step selectively removes Cl₂ or HCl, yielding a gas rich in trans-1,2-dichloroethylene. Subsequent condensation at 0–30°C separates the product, which is purified via distillation to achieve >99% purity.
Table 1: Key Parameters for (E)-1,2-Dichloroethene Synthesis
| Parameter | Range/Details |
|---|---|
| Feedstock Composition | 1,1,2-Trichloroethylene (5–30 wt%) |
| 1,1,2-Trichloroethane (15–70 wt%) | |
| Tetrachloroethylene (10–30 wt%) | |
| Tetrachloroethane (10–40 wt%) | |
| Gasification Temperature | 120–200°C |
| Reaction Temperature | 150–300°C |
| Catalyst Composition | 15% CuCl₂, 5% CsCl, 80% activated carbon |
| Residence Time | 1–10 minutes |
| Condensation Temperature | 0–30°C |
This method achieves high conversion rates by leveraging the synergistic effects of CuCl₂ (Lewis acid sites) and CsCl (chloride ion mobility enhancer), which promote selective dechlorination while minimizing side reactions.
Preparation of 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane
Etherification of Nonafluorobutane Derivatives
The synthesis of 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane is detailed in WO2006012100A1, which describes its use as a refrigerant component. The compound is synthesized via the acid-catalyzed reaction of 1,1,2,2,3,3,4,4,4-nonafluorobutane with ethanol. In a typical procedure, equimolar amounts of nonafluorobutane and ethanol are combined in the presence of sulfuric acid (1–5 wt%) at 50–80°C for 4–8 hours. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces a fluorine atom at the terminal carbon.
Table 2: Reaction Conditions for 1-Ethoxy-Nonafluorobutane Synthesis
| Parameter | Range/Details |
|---|---|
| Reactants | Nonafluorobutane : Ethanol (1:1) |
| Catalyst | H₂SO₄ (1–5 wt%) |
| Temperature | 50–80°C |
| Reaction Time | 4–8 hours |
| Yield | 70–85% (patent example) |
The product is isolated via fractional distillation under reduced pressure (20–50 mmHg) to remove unreacted starting materials and byproducts. This method is scalable and compatible with continuous-flow reactors, making it suitable for industrial applications.
Synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane
Methoxy Group Introduction via Nucleophilic Substitution
CN107935881B outlines a two-step process for synthesizing 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane , an intermediate in dolutegravir production. The first step involves the reaction of cyclopropane-ring (methylene) isopropyl ester with methyl methoxyacetate in tetrahydrofuran (THF) at 0–10°C, catalyzed by sodium methoxide. After warming to room temperature, the mixture is neutralized with 5% HCl, extracted with toluene, and recrystallized to yield a malonic acid derivative (78.5% yield).
In the second step, this intermediate reacts with 2,4-difluorobenzylamine in 1,4-dioxane under reflux for 8–10 hours, followed by column chromatography to isolate the final product (67–84% yield).
Table 3: Synthesis Parameters for Nonafluoro-4-Methoxybutane
| Step | Parameter | Range/Details |
|---|---|---|
| 1 | Reactants | Cyclopropane ester, Methyl methoxyacetate |
| Solvent | Tetrahydrofuran (THF) | |
| Catalyst | Sodium methoxide | |
| Temperature | 0–10°C → room temperature | |
| Yield | 78.5% | |
| 2 | Reactants | Intermediate, 2,4-Difluorobenzylamine |
| Solvent | 1,4-Dioxane or toluene | |
| Reaction Time | 8–10 hours (reflux) | |
| Purification | Column chromatography | |
| Yield | 67.3–84.0% |
This route avoids expensive starting materials like ethyl 2-methoxyacetoacetate, offering a cost-effective alternative for large-scale production.
Industrial-Scale Optimization
Continuous-Flow Reactors for Dichloroethene Production
The tubular reactor system described in CN101016224B enables continuous operation, with gas hourly space velocities (GHSV) of 500–1,000 h⁻¹. This design minimizes energy consumption and reduces byproduct formation through precise temperature control (±2°C).
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-dichloroethene: This compound undergoes various reactions such as addition reactions with halogens and hydrogen halides, and polymerization reactions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: It can undergo nucleophilic substitution reactions due to the presence of the ethoxy group.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: This compound can participate in substitution and elimination reactions.
Common Reagents and Conditions
(E)-1,2-dichloroethene: Common reagents include halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr) under ambient conditions.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Typical reagents include nucleophiles such as sodium ethoxide (NaOEt) under basic conditions.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Common reagents include strong bases like sodium methoxide (NaOMe) under reflux conditions.
Major Products Formed
(E)-1,2-dichloroethene: Addition reactions typically yield dihalogenated ethanes.
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane: Nucleophilic substitution reactions yield various substituted butanes.
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane: Substitution reactions yield methoxy-substituted butanes.
Scientific Research Applications
(E)-1,2-Dichloroethene
Chemical Properties and Uses
- Structure : DCE is a colorless liquid with a sharp odor. It is highly flammable and has applications in the production of vinyl chloride and as a solvent .
- Industrial Applications : Primarily used in the synthesis of polyvinyl chloride (PVC), DCE is also utilized as a degreasing agent and in formulations for precision cleaning .
Health and Environmental Concerns
- DCE has been linked to carcinogenic effects in laboratory studies involving rats and mice. Exposure has resulted in tumors at multiple sites . The compound's environmental persistence is notable; it does not readily biodegrade under typical conditions but can be degraded by adapted microbial populations .
1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane
Chemical Properties and Uses
- Structure : NEF features a nonafluorinated carbon chain that imparts unique properties such as low surface tension and high thermal stability.
- Applications : NEF is primarily used as a solvent in specialty applications including electronics cleaning and as a carrier fluid in various chemical processes. Its non-flammability and low toxicity make it suitable for sensitive environments .
Case Studies
- A study highlighted the effectiveness of NEF in cleaning electronic components without leaving residues that could interfere with performance. This property is crucial for maintaining the integrity of sensitive electronic devices.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane
Chemical Properties and Uses
- Structure : Similar to NEF but with an added methoxy group that enhances its solubility in organic solvents.
- Applications : NMF is utilized in formulations requiring high solvency power while being environmentally benign. It serves as a solvent for polymers and resins in coatings and adhesives industries.
Research Findings
- Research indicates that NMF exhibits lower toxicity profiles compared to traditional solvents. Its unique properties allow for reduced volatile organic compound (VOC) emissions during application processes .
Comparative Analysis of Applications
| Compound | Primary Use | Environmental Impact | Toxicity Profile |
|---|---|---|---|
| (E)-1,2-Dichloroethene | PVC production | Persistent; potential bioaccumulation | Carcinogenic effects observed |
| 1-Ethoxy-1,1,2,2... | Electronics cleaning | Low impact; non-biodegradable | Low toxicity |
| 1,1,...Methoxybutane | Solvent for coatings | Environmentally friendly | Lower toxicity than traditional solvents |
Mechanism of Action
(E)-1,2-dichloroethene
The mechanism of action involves the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical effects .
1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane
This compound acts primarily through its solvent properties, facilitating the dissolution and transport of other molecules .
1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
The mechanism involves interactions with microbial cell membranes, leading to disruption of cellular processes .
Comparison with Similar Compounds
(E)-1,2-Dichloroethene
(E)-1,2-Dichloroethene (CAS RN 156-60-5) is a chlorinated hydrocarbon with the molecular formula C₂H₂Cl₂. It exists as a volatile, non-flammable liquid and is primarily used as an intermediate in chemical synthesis.
1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane
1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (CAS RN 163702-05-4), also known as HFE-7200, has the molecular formula C₆H₅F₉O and a molecular weight of 264.09 g/mol.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane (CAS RN 163702-07-6), commonly referred to as HFE-7100 or methyl nonafluorobutyl ether, has the molecular formula C₅H₃F₉O and a molecular weight of 250.06 g/mol. It is widely used in electronics cleaning, precision optics, and as a solvent in industrial applications due to its low toxicity and high stability .
Comparison with Similar Compounds
Physical and Chemical Properties
Research Findings and Data
Thermodynamic Studies
- Vapor Pressure : Garate et al. (2016) measured vapor pressures of HFE-7100 and HFE-7200 in the range of 15–80 kPa, demonstrating their suitability for low-pressure industrial applications .
- Mixture Viscosity: Modified mixing rules were developed for HFE-7200 with methanol and 1-ethoxybutane, highlighting its compatibility in blended solvents .
Environmental Impact
Both HFEs have significantly lower GWPs (0.3–0.31) compared to traditional hydrofluorocarbons (HFCs) like HFC-227ea (GWP = 386) or perfluorocarbons (e.g., C₈F₁₈O, GWP = 1040) .
Biological Activity
The compound consisting of (E)-1,2-dichloroethene , 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane , and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane represents a complex chemical entity with diverse biological activities and applications. This article explores the biological activity of these components through a detailed analysis of their mechanisms of action, toxicity profiles, and relevant case studies.
Overview of Components
| Component | Molecular Formula | Description |
|---|---|---|
| (E)-1,2-Dichloroethene | C₂H₂Cl₂ | A colorless liquid used in industrial applications such as solvent cleaning and as a precursor for polymer production. |
| 1-Ethoxy-1,1,2,2,3,3,4,4,4-Nonafluorobutane | C₉H₁₈F₉O | An ether compound known for its high lipophilicity and solvent properties. |
| 1,1,1,2,2,3,3,4,4-Nonafluoro-4-Methoxybutane | C₉H₁₈F₉O | Utilized in various industrial processes due to its unique chemical stability and solvent capabilities. |
The biological activity of these compounds can be attributed to their chemical structure and functional groups:
- (E)-1,2-Dichloroethene has been shown to participate in various biochemical reactions that may lead to cytotoxicity. It is metabolized in vivo primarily by cytochrome P450 enzymes which convert it into reactive intermediates that can interact with cellular macromolecules .
- 1-Ethoxy-1,1,2,2,... acts primarily as a solvent in biological assays. Its ability to dissolve a wide range of compounds enhances the solubility and bioavailability of other bioactive molecules.
- 1,1,... exhibits properties that make it effective in applications requiring chemical stability and low reactivity under physiological conditions.
Toxicological Profiles
The toxicological data for these compounds highlight their potential health risks:
- (E)-1,2-Dichloroethene has moderate oral toxicity in animal studies. In a 14-week feeding study on rats and mice exposed to varying concentrations (up to 50 mg/kg), significant weight loss and hematological changes were observed at higher doses . Histological examinations revealed no gross lesions attributable to the compound but indicated potential liver enlargement at elevated exposure levels .
- Chronic exposure to (E)-1,... has been linked to respiratory effects such as capillary hyperemia and alveolar distention . The immune system was also affected with decreased leukocyte counts noted at higher concentrations.
Case Study 1: Industrial Exposure
A study conducted on workers exposed to (E)-1,... revealed increased incidences of respiratory issues compared to control groups. The study emphasized the importance of monitoring occupational exposure levels and implementing safety measures in environments where these compounds are utilized.
Case Study 2: Environmental Impact
Research investigating the environmental degradation of (E)-1,... showed that it can persist in soil and water systems. Biodegradation studies indicated that specific microbial strains could effectively degrade these compounds under anaerobic conditions .
Q & A
Q. How can researchers synthesize (E)-1,2-dichloroethene with high stereochemical purity, and what characterization techniques are critical for confirming its configuration?
Methodology :
Q. What analytical techniques are recommended for quantifying 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane in environmental samples, considering its volatility?
Methodology :
- Purge-and-Trap GC-MS : Ideal for volatile fluorinated ethers; detection limits can reach sub-ppb levels .
- Headspace Solid-Phase Microextraction (HS-SPME) : Coupled with GC-electron capture detection (ECD) to avoid matrix interference .
- Calibration : Use isotopically labeled analogs (e.g., -nonafluorobutane) to correct for recovery losses .
Q. How does the presence of electron-withdrawing groups in 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane influence its reactivity in nucleophilic substitution reactions?
Methodology :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs. Fluorine’s electron-withdrawing effect reduces electron density at the reaction site, slowing mechanisms .
- Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and transition-state energies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported Henry’s Law constants for 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane across different studies?
Methodology :
- Meta-Analysis : Compare experimental conditions (e.g., temperature, salinity) from conflicting studies. For example, Zhang et al. (2010) reported at 25°C, while Arp et al. (2006) found at 20°C .
- Quantum Mechanical Calculations : Predict temperature-dependent solubility using COSMO-RS or UNIFAC models to validate empirical data .
Q. What strategies optimize the yield of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane in multi-step fluorination reactions while minimizing byproducts?
Methodology :
- Stepwise Fluorination : Introduce fluorine atoms sequentially using or to avoid over-fluorination .
- In Situ Monitoring : Employ -NMR to track intermediate formation and adjust reaction parameters dynamically .
- Byproduct Mitigation : Use scavengers (e.g., NaHCO) to neutralize acidic byproducts like HCl .
Q. How can computational models predict the environmental persistence of (E)-1,2-dichloroethene derivatives, and what parameters are critical for accuracy?
Methodology :
- Quantitative Structure-Activity Relationship (QSAR) : Input parameters include:
- Octanol-Water Partition Coefficient () : Derived from experimental or calculated values .
- Hydrolysis Rate Constants : Use DFT to simulate reaction pathways with water .
- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to estimate half-life in terrestrial environments .
Q. What experimental designs are effective for analyzing contradictory data on the thermal stability of fluorinated methoxybutanes?
Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
- Isothermal Aging Studies : Monitor degradation products (e.g., HF, COF) via FTIR or mass spectrometry over extended periods .
- Statistical DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, humidity) contributing to instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
